(5,5-Dimethyloxolan-2-yl)methanesulfonamide
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Overview
Description
(5,5-Dimethyloxolan-2-yl)methanesulfonamide is a chemical compound with the molecular formula C7H15NO3S and a molecular weight of 193.27 g/mol . It is also known by its IUPAC name, (5,5-dimethyltetrahydrofuran-2-yl)methanesulfonamide . This compound is primarily used in research and development settings and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,5-Dimethyloxolan-2-yl)methanesulfonamide typically involves the reaction of 5,5-dimethyltetrahydrofuran with methanesulfonamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(5,5-Dimethyloxolan-2-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups, such as amines.
Substitution: The compound can participate in substitution reactions where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .
Scientific Research Applications
(5,5-Dimethyloxolan-2-yl)methanesulfonamide has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of (5,5-Dimethyloxolan-2-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide: A simpler sulfonamide compound with similar chemical properties.
N-Methylmethanesulfonamide: Another sulfonamide derivative with a methyl group attached to the nitrogen atom.
N-Ethylmethanesulfonamide: A sulfonamide compound with an ethyl group attached to the nitrogen atom.
Uniqueness
(5,5-Dimethyloxolan-2-yl)methanesulfonamide is unique due to the presence of the 5,5-dimethyloxolan ring, which imparts specific chemical and physical properties to the compound. This structural feature distinguishes it from other sulfonamide derivatives and contributes to its specific applications in research and development .
Properties
IUPAC Name |
(5,5-dimethyloxolan-2-yl)methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3S/c1-7(2)4-3-6(11-7)5-12(8,9)10/h6H,3-5H2,1-2H3,(H2,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJPINAOXMZLRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(O1)CS(=O)(=O)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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